molecular formula C18H25N3O3 B13802995 Tricyclo(3.3.1.1(sup 3,7))decane-1-carboxylic acid, 3,5,7-trimethyl-, 5-(aminocarbonyl)-1H-imidazol-4-yl ester CAS No. 79013-42-6

Tricyclo(3.3.1.1(sup 3,7))decane-1-carboxylic acid, 3,5,7-trimethyl-, 5-(aminocarbonyl)-1H-imidazol-4-yl ester

Cat. No.: B13802995
CAS No.: 79013-42-6
M. Wt: 331.4 g/mol
InChI Key: NGEIRZOWUFHJIN-UHFFFAOYSA-N
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Description

Tricyclo(3311(sup 3,7))decane-1-carboxylic acid, 3,5,7-trimethyl-, 5-(aminocarbonyl)-1H-imidazol-4-yl ester is a complex organic compound with a unique tricyclic structure This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo(3.3.1.1(sup 3,7))decane-1-carboxylic acid, 3,5,7-trimethyl-, 5-(aminocarbonyl)-1H-imidazol-4-yl ester typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions, often involving Diels-Alder reactions or other pericyclic processes.

    Functional Group Introduction:

    Imidazole Ring Formation: The imidazole ring can be constructed through cyclization reactions involving appropriate precursors, such as amino acids or nitriles.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tricyclo(3.3.1.1(sup 3,7))decane-1-carboxylic acid, 3,5,7-trimethyl-, 5-(aminocarbonyl)-1H-imidazol-4-yl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas can convert certain functional groups into their reduced forms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound’s potential as a biochemical probe or drug candidate can be investigated. Its interactions with biological macromolecules, such as proteins and nucleic acids, can provide insights into its mechanism of action and therapeutic potential.

Medicine

In medicine, the compound may be studied for its pharmacological properties, including its ability to modulate specific biological pathways. This could lead to the development of new drugs for treating various diseases.

Industry

In industrial applications, the compound’s unique properties can be harnessed for the development of new materials, catalysts, or other functional products.

Mechanism of Action

The mechanism by which Tricyclo(3.3.1.1(sup 3,7))decane-1-carboxylic acid, 3,5,7-trimethyl-, 5-(aminocarbonyl)-1H-imidazol-4-yl ester exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological processes. The compound’s functional groups and tricyclic structure enable it to bind to these targets, modulating their activity and influencing various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, Tricyclo(3311(sup 3,7))decane-1-carboxylic acid, 3,5,7-trimethyl-, 5-(aminocarbonyl)-1H-imidazol-4-yl ester stands out due to its specific functional groups and tricyclic structure

Properties

CAS No.

79013-42-6

Molecular Formula

C18H25N3O3

Molecular Weight

331.4 g/mol

IUPAC Name

(5-carbamoyl-1H-imidazol-4-yl) 3,5,7-trimethyladamantane-1-carboxylate

InChI

InChI=1S/C18H25N3O3/c1-15-4-16(2)6-17(3,5-15)9-18(7-15,8-16)14(23)24-13-11(12(19)22)20-10-21-13/h10H,4-9H2,1-3H3,(H2,19,22)(H,20,21)

InChI Key

NGEIRZOWUFHJIN-UHFFFAOYSA-N

Canonical SMILES

CC12CC3(CC(C1)(CC(C2)(C3)C(=O)OC4=C(NC=N4)C(=O)N)C)C

Origin of Product

United States

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